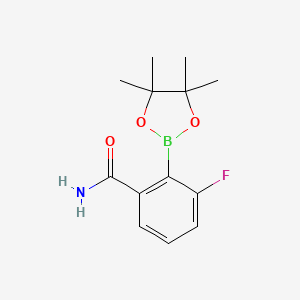

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” is a compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 . It is typically stored in a dry room at normal temperature .

Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .

Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . The InChI code is 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is usually bench stable, easy to purify, and often commercially available .

Wissenschaftliche Forschungsanwendungen

2. Hydrogen Peroxide-Cleavable Polymeric Applications Phenylboronic acid esters have been integrated into polymeric backbones to create H2O2-cleavable poly(ester-amide)s. These polymers can degrade in response to hydrogen peroxide, showing potential for use in controlled release systems and H2O2-responsive delivery vehicles (Cui et al., 2017).

3. Synthesis of π-Conjugated Polymers The Suzuki-Miyaura coupling polymerization of pinacol ester of arylenediboronic acid is significant for the synthesis of high-molecular-weight π-conjugated polymers with boronic acid moieties at both ends. These polymers have various applications, including their potential use in creating triblock copolymers and other complex polymeric structures (Nojima et al., 2016).

4. Synthesis of Arylboronic Acid Pinacol Esters Methods have been developed for the transformation of fluoroarenes into arylboronic acid pinacol esters, which are crucial intermediates for further synthetic applications, including diverse functionalizations and C-F bond cleavage (Zhou et al., 2016). Similarly, Ni/Cu-catalyzed transformations have demonstrated the synthetic utility of arylboronic esters for converting fluoroarene to various functionalized arenes (Niwa et al., 2015).

5. Phosphorescent Properties of Arylboronic Esters A unique property of simple arylboronic esters is their ability to exhibit room-temperature phosphorescence in the solid state. This finding may lead to applications in materials science, particularly in the development of phosphorescent materials without heavy atoms or carbonyl groups (Shoji et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions for “2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This could expand the scope of boron chemistry and provide more stable and versatile building blocks for organic synthesis .

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be involved in various chemical reactions, including suzuki-miyaura cross-coupling .

Mode of Action

Boronic esters are known to undergo stereospecific transformations, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .

Biochemical Pathways

Organoboron compounds, such as boronic esters, are known to be of significant utility in asymmetric synthesis .

Result of Action

The transformations of boronic esters into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Action Environment

It’s known that the reactions involving alkylboranes can be tempered by their air and moisture sensitivity .

Eigenschaften

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAKOBLQXCZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)

![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)